molecular formula C18H22N2 B12310636 rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans

rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans

Cat. No.: B12310636
M. Wt: 266.4 g/mol
InChI Key: NQFSZYGMWRMDPR-UHFFFAOYSA-N
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Description

rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by its unique stereochemistry and the presence of benzyl, methyl, and phenyl groups attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of Benzyl, Methyl, and Phenyl Groups: The benzyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl bromide in the presence of a base, while methylation can be carried out using methyl iodide.

    Resolution of Racemic Mixture: The racemic mixture of the compound can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders or as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, trans
  • rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans
  • rac-(3R,4S)-4-(Methylamino)oxolan-3-ol, trans

Uniqueness

rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans is unique due to its specific stereochemistry and the combination of benzyl, methyl, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine

InChI

InChI=1S/C18H22N2/c1-18(19)14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3

InChI Key

NQFSZYGMWRMDPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)N

Origin of Product

United States

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